molecular formula C9H10ClN B121924 3-(4-Chlorophenyl)azetidine CAS No. 7215-02-3

3-(4-Chlorophenyl)azetidine

Cat. No. B121924
CAS RN: 7215-02-3
M. Wt: 167.63 g/mol
InChI Key: UPXXQMBUBSHBEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidine (3-CP) is a heterocyclic compound containing an azetidine ring, a nitrogen atom, and a chlorine atom. It is a versatile compound with a range of applications in organic synthesis and scientific research.

Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthesis and Cholesterol Inhibition : 3-(4-Chlorophenyl)azetidine has been synthesized and tested for its biological activity as a cholesterol inhibitor in blood. This compound was prepared by reacting 3-(4-chlorophenyl) acetic acid with appropriate Schiff’s base in the presence of triethylamine with phosphorusoxychloride (Salman & Magtoof, 2019).

  • Antioxidant Potential : Schiff bases and azetidines derived from phenyl urea derivatives, including this compound, have been synthesized and evaluated for their in-vitro antioxidant activities. These compounds showed moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

  • Synthesis of Functionalized Azetidines : The compound serves as a versatile substrate for the synthesis of functionalized azetidines. Its structural isomer, azetidin-3-ones, has potential in synthesizing various biologically important compounds (Ye, He, & Zhang, 2011).

Medical and Pharmacological Research

  • Antimicrobial and Antitubercular Activities : Novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities. These derivatives show promise as new antimicrobial and antitubercular compounds (Ilango & Arunkumar, 2011).

  • Antibacterial Activity : Azetidine-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds offer potential in the development of new antibacterial agents (Shah et al., 2014).

  • Cancer Research : Phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine, including 4-chlorophenyl derivatives, have shown cytotoxic activity in human cancer cell lines, indicating potential in cancer treatment (Lewandowska et al., 2013).

Chemical and Synthetic Advances

  • Polymerization of Azetidine : Azetidine undergoes cationic polymerization, leading to the formation of polymers with varying amino functions. This highlights its potential in the field of polymer chemistry (Schacht & Goethals, 1974).

  • Synthesis of Diarylazetidines : 3,3-Diarylazetidines have been prepared from N-Cbz azetidinols, showcasing the compound's versatility in synthesizing complex chemical structures useful in medicinal chemistry (Denis et al., 2018).

Safety and Hazards

The safety data sheet for “3-(4-Chlorophenyl)azetidine” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only in well-ventilated areas, and protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-(4-chlorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXQMBUBSHBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222471
Record name Azetidine, 3-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7215-02-3
Record name Azetidine, 3-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 6 (0.36 g, 1.1 mmol) in 1,2-dichloroethane (10 mL) containing proton sponge (0.02 g), cooled in an ice-water bath under an argon atmosphere, was added dropwise 1-chloroethyl chloroformate (0.3 mL, 3.1 mmol). The resultant solution was boiled at reflux for 4 hours, cooled and was concentrated in vacuo. The residue obtained was mixed with methanol (10 mL) and heated under reflux for 2 hours, then cooled and concentrated in vacuo to give the hydrochloride salt of 3-(4-chlorophenyl)azetidine (7) which was used without further purification.
Name
compound 6
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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